2-(1-phenylindazol-4-yl)oxyacetic Acid
Description
2-(1-Phenylindazol-4-yl)oxyacetic Acid (CAS: 118536-62-2) is an organic compound featuring an indazole core substituted with a phenyl group at the 1-position and an oxyacetic acid moiety at the 4-position. Its IUPAC name is [(1-phenyl-1H-indazol-4-yl)oxy]acetic acid, and it is commonly used in pharmaceutical research due to its structural similarity to bioactive molecules .
Properties
CAS No. |
118536-62-2 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(1-phenylindazol-4-yl)oxyacetic acid |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)10-20-14-8-4-7-13-12(14)9-16-17(13)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19) |
InChI Key |
BCMSUBOSUBRDHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC=C3)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1-phenylindazol-4-yl)oxyacetic acid involves several steps. One common method includes the reaction of 1-phenylindazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
2-(1-phenylindazol-4-yl)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(1-phenylindazol-4-yl)oxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases due to its biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1-phenylindazol-4-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to the broader class of aryloxyacetic acids, which are characterized by an acetic acid group linked to an aromatic or heteroaromatic ring via an oxygen atom. Key structural analogs include:
- Lornoxicam (2-[2-(2,6-Dichlorophenyl)aminophenyl]acetyloxyacetic acid): An NSAID with a dichlorophenyl-substituted benzothiazine core and oxyacetic acid moiety. Unlike 2-(1-phenylindazol-4-yl)oxyacetic Acid, Lornoxicam’s bioactivity stems from cyclooxygenase (COX) inhibition .
- Triclopyr (3,5,6-Trichloro-2-pyridyloxyacetic acid): A pyridyloxyacetic acid derivative used as an herbicide. Its chlorine substituents enhance lipophilicity and herbicidal potency compared to the indazole-based compound .
- 2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic Acid : A thiazole-containing acetic acid derivative with a diazinane ring, employed as a drug impurity reference .
- [2-(2-Fluoro-phenylamino)-thiazol-4-yl]-acetic Acid: Features a fluorophenyl-thiazole core, highlighting how halogenation and heterocycle variation influence electronic properties and binding affinity .
Physicochemical Properties
Pharmacological and Toxicological Profiles
- This compound: Limited pharmacological data are available. No direct toxicity data are provided .
- Lornoxicam: A potent COX-2 inhibitor with analgesic and anti-inflammatory effects. Notably, it exhibits lower gastrointestinal toxicity compared to other NSAIDs, enhancing patient compliance .
- Triclopyr: Primarily a herbicide, with toxicity linked to endocrine disruption in non-target species. Not intended for therapeutic use .
- Thiazole Derivatives : Compounds like 2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic Acid are associated with warnings for inhalation and dermal toxicity (H303+H313+H333) .
Key Research Findings
- Structural Flexibility : The oxyacetic acid group enhances water solubility in polar analogs like Triclopyr, whereas aromatic cores (indazole, benzothiazine) increase lipophilicity, affecting membrane permeability .
- Bioactivity Correlation: Substitutions on the aromatic ring (e.g., halogens in Lornoxicam and Triclopyr) critically influence target selectivity and potency. The indazole moiety may offer unique binding interactions in kinase inhibition .
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